molecular formula C18H22N4O2S B10985455 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10985455
M. Wt: 358.5 g/mol
InChI Key: ZPNNDCUIFCFWFM-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound featuring an indole moiety, a thiadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling of Indole and Thiadiazole: The indole and thiadiazole moieties are coupled using a suitable linker, often involving amide bond formation through condensation reactions.

    Final Assembly: The final compound is assembled by linking the indole-thiadiazole intermediate with the propanamide group, typically through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiadiazole rings, using reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Oxidized derivatives of the indole or methoxy group.

    Reduction Products: Reduced forms of the thiadiazole ring or amide group.

    Substitution Products: Substituted indole or thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, the compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and cellular pathways. Its structural features suggest potential activity in modulating biological processes.

Medicine

Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its indole and thiadiazole moieties are known to exhibit bioactivity, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety can engage in π-π stacking interactions, while the thiadiazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
  • 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Uniqueness

Compared to similar compounds, 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide may exhibit unique properties due to the specific length and structure of its propanamide linker. This can influence its chemical reactivity, biological activity, and physical properties, making it distinct in its applications and effects.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H22N4O2S/c1-12(2)11-17-20-21-18(25-17)19-16(23)8-10-22-9-7-13-14(22)5-4-6-15(13)24-3/h4-7,9,12H,8,10-11H2,1-3H3,(H,19,21,23)

InChI Key

ZPNNDCUIFCFWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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